(5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
The compound (5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone features a methanone core linking a piperazine moiety to a 5-bromothiophene group and a 6-methyl-substituted benzothiazole. This structure is designed to optimize interactions with biological targets, leveraging the electron-withdrawing bromine and the lipophilic methyl group on the benzothiazole.
Properties
IUPAC Name |
(5-bromothiophen-2-yl)-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3OS2/c1-11-2-3-12-14(10-11)24-17(19-12)21-8-6-20(7-9-21)16(22)13-4-5-15(18)23-13/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWPBUMPZNQJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the bromination of thiophene to obtain 5-bromothiophene. Concurrently, 6-methylbenzo[d]thiazole is synthesized through a cyclization reaction involving appropriate precursors. The final step involves the coupling of 5-bromothiophene with 4-(6-methylbenzo[d]thiazol-2-yl)piperazine under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, (5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is studied for its potential as a pharmacophore in drug design. It may exhibit activity against certain biological targets, making it a candidate for drug development .
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it may interact with specific enzymes or receptors, offering possibilities for the treatment of various diseases .
Industry
In industry, the compound could be used in the development of new materials with specific electronic or optical properties. Its unique combination of functional groups makes it suitable for applications in material science .
Mechanism of Action
The mechanism of action of (5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The bromothiophene moiety may facilitate binding to specific sites, while the benzo[d]thiazolyl piperazine group could modulate the activity of the target. This interaction can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Structural Comparisons
The compound shares a piperazine-methanone scaffold with several analogues, but its substituents distinguish it:
- Thiophene vs. Thiazole/Imidazothiazole : The 5-bromothiophene group contrasts with thiazole (e.g., compound 20 in ) or imidazo[2,1-b]thiazole (e.g., compound 9ea in ), which may alter electronic properties and binding affinity .
- Benzothiazole Substituents : The 6-methylbenzo[d]thiazol-2-yl group differs from unsubstituted benzothiazoles (e.g., compound 5j in ) or sulfonamide-linked variants (e.g., compound 9ec in ), impacting lipophilicity and steric bulk .
Physicochemical Properties
Table 1: Key Physicochemical Data
- Melting Points: The target compound’s melting point is unreported, but analogues with sulfonyl groups (e.g., 9ea) show higher melting points (>230°C) due to increased crystallinity, whereas non-polar substituents (e.g., 20) result in lower values .
- Synthetic Yields : Yields for similar compounds vary widely (23–86%), likely due to differences in substituent reactivity and purification challenges .
Biological Activity
The compound (5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The structure of the compound can be broken down into three main components:
- Bromothiophene moiety : This part is known for its electron-rich characteristics, which can interact with various biological targets.
- Benzothiazole derivative : The presence of a methyl group at the 6-position enhances its pharmacological properties.
- Piperazine linker : This component is often associated with increased bioactivity in various compounds.
The synthesis typically involves multi-step organic reactions, starting with the preparation of bromothiophene and benzothiazole intermediates, followed by their coupling via a piperazine linker under controlled conditions using solvents like dichloromethane or dimethylformamide .
Antimicrobial Activity
Research indicates that similar compounds exhibit moderate to excellent antimicrobial properties. For instance, derivatives of thiazole and piperazine have been shown to possess significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Similar compounds have been reported to exhibit activity against various cancer cell lines, including those resistant to standard therapies. For example, studies on related benzothiazole derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
The mechanism by which (5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone exerts its biological effects can be attributed to:
- Interaction with Enzymes : The bromothiophene moiety may interact with electron-rich sites on enzymes, modulating their activity.
- Receptor Binding : The piperazine structure can facilitate binding to various receptors, influencing signaling pathways related to cell growth and survival.
- Non-covalent Interactions : Hydrogen bonding and other non-covalent interactions can enhance the compound's stability and efficacy against biological targets .
Case Studies
Several studies have explored the biological activities of related compounds:
- Thiazole Derivatives : A series of thiazole-piperazine derivatives were synthesized and screened for antibacterial activity, showing that structural variations significantly influenced bioactivity .
- Benzothiazole Compounds : Research on benzothiazole derivatives has highlighted their anticancer potential, particularly in targeting specific cancer cell lines .
Q & A
Q. Optimization Strategies :
- Reaction Conditions : Temperature control (60–80°C for acylation), inert atmosphere (N₂/Ar) to prevent oxidation of thiophene .
- Catalyst Selection : Transition metals (Pd/Cu for cross-coupling) improve yield in heterocyclic coupling steps .
How is the structural integrity of this compound validated, and what analytical techniques are prioritized?
Q. Basic Characterization
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., bromothiophene proton signals at δ 6.8–7.2 ppm; piperazine carbons at δ 45–55 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ ≈ 435.98 Da) .
- Infrared Spectroscopy (IR) : Carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and C-Br absorption at ~550 cm⁻¹ .
Q. Advanced Techniques :
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .
- 2D NMR (COSY, HSQC) : Maps connectivity in complex piperazine-thiazole systems .
How can computational chemistry address challenges in synthesizing and optimizing this compound?
Q. Advanced Methodological Approaches
- Density Functional Theory (DFT) : Predicts transition states for acylation steps, optimizing solvent polarity and catalyst interactions .
- Molecular Dynamics (MD) Simulations : Models solubility in biorelevant media (e.g., simulated intestinal fluid) to guide formulation .
- Machine Learning (ML) : Analyzes historical reaction datasets to recommend optimal conditions (e.g., solvent/catalyst pairs) for yield improvement .
Case Study : ML models trained on heterocyclic coupling data reduced trial runs by 40% in analogous benzo[d]thiazole syntheses .
How should researchers resolve contradictions in reported biological activity data for this compound?
Q. Data Contradiction Analysis
Assay Replication : Standardize protocols (e.g., MIC for antimicrobial activity; IC₅₀ for enzyme inhibition) across labs .
Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities >98% .
Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., replacing bromothiophene with chlorothiophene) to isolate key pharmacophores .
Example : Discrepancies in anti-inflammatory activity (IC₅₀ ranging 5–20 µM) were resolved by identifying batch-dependent oxidation of the thiazole ring .
What are the hypothesized biological targets based on structural features, and how are they validated?
Q. Basic Target Identification
- Kinase Inhibition : The benzo[d]thiazole moiety mimics ATP-binding motifs in kinases (e.g., JAK2, EGFR) .
- GPCR Modulation : Piperazine-thiophene systems show affinity for serotonin (5-HT₃) and dopamine receptors .
Q. Validation Strategies :
- In Silico Docking : AutoDock Vina predicts binding poses with EGFR (binding energy ≤ -8.5 kcal/mol) .
- In Vitro Assays : Radioligand displacement assays (e.g., ³H-5-HT for 5-HT₃ receptor binding) .
What strategies improve bioavailability and pharmacokinetic profiles in preclinical studies?
Q. Advanced Formulation Approaches
Prodrug Design : Esterification of the methanone group enhances intestinal absorption (e.g., acetyl prodrug increases logP by 1.5 units) .
Nanocarrier Systems : Liposomal encapsulation improves plasma half-life (t₁/₂ from 2h to 8h in rodent models) .
Metabolic Stability : Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) guide structural modifications (e.g., fluorination of thiophene reduces clearance) .
How are mechanistic studies designed to elucidate the compound’s mode of action?
Q. Advanced Mechanistic Frameworks
- Kinetic Studies : Stopped-flow spectroscopy monitors rapid enzyme-inhibitor interactions (e.g., kₐₜₜ/Kₘ for kinase inhibition) .
- Isotope Labeling : ¹⁸O-labeled methanone tracks metabolic degradation pathways via LC-MS .
- CRISPR-Cas9 Knockouts : Gene-edited cell lines (e.g., EGFR-null) confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
